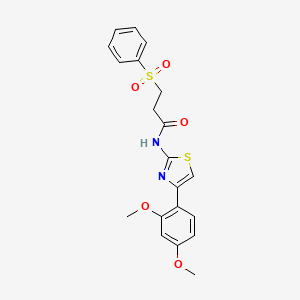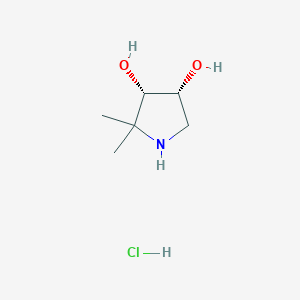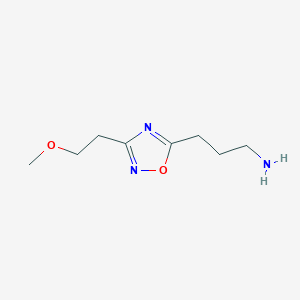![molecular formula C17H17N3 B2527457 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile CAS No. 1545906-63-5](/img/structure/B2527457.png)
2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile is not fully understood. However, it has been proposed that the compound exerts its biological activities through the inhibition of specific enzymes or proteins involved in the targeted pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. The compound has also been shown to exhibit fluorescence properties, making it a potential candidate for imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile in lab experiments include its high purity, stability, and reproducibility. However, the limitations include the need for specialized equipment and expertise to synthesize and handle the compound safely.
Zukünftige Richtungen
There are several future directions for the research on 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile. These include further investigations into the mechanism of action, optimization of the synthesis method to improve yields and purity, and exploration of its potential applications in other fields, such as imaging and drug delivery.
In conclusion, 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile is a promising compound with potential applications in various fields of scientific research. The compound's synthesis method has been optimized to obtain high yields and purity, and its biological activities have been demonstrated in several studies. Further research is needed to fully understand the mechanism of action and explore its potential applications in other fields.
Synthesemethoden
The synthesis of 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile involves the reaction of 2-aminobenzonitrile with cyclopentanone in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, reduction, and condensation, to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile has been investigated for its potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antibacterial properties. The compound has also been investigated for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c18-9-14-8-17(19-16-7-2-1-6-15(14)16)20-10-12-4-3-5-13(12)11-20/h1-2,6-8,12-13H,3-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVAEAPUPGPKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC4=CC=CC=C4C(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)

![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)
![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2527383.png)
![Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate](/img/structure/B2527384.png)
![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2527385.png)

![5-(3,4-dimethoxyphenyl)-2-(ethylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2527387.png)
![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2527388.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2527394.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2527396.png)